2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile
Description
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile (CAS: 68342-62-1, InChIKey: WHBWKRCZOFCUPG-UHFFFAOYSA-N) is a nitrile-based compound featuring a 4-chlorophenylsulfonyl group and a hydrazinyl substituent on a propenenitrile backbone.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKRCZOFCUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNN)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408050 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-62-1 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form the intermediate 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the compound can react with nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Condensation Reactions: The hydrazinyl group can participate in condensation reactions with aldehydes or ketones.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its unique chemical properties.
Industry: It is used in material synthesis and other industrial applications.
Mechanism of Action
The exact mechanism of action for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets. The sulfonyl and hydrazinyl groups may facilitate hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogues
Key Observations :
- The target compound and CAS 1025311-72-1 share the sulfonyl group, but the latter includes a pyridylthio-trifluoromethyl substitution, enhancing steric bulk and electron-withdrawing effects .
- Hydrazinyl (target) vs. aryl amino (CAS 338403-12-6) groups influence hydrogen-bonding capacity and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | CAS 1025311-72-1 | CAS 338403-12-6 |
|---|---|---|---|
| Molecular Weight | ~289 (estimated) | 514.3 | 289.16 |
| Density | Not reported | Not reported | 1.345 g/cm³ (predicted) |
| Boiling Point | Not reported | Not reported | 430.6°C (predicted) |
| pKa | Not reported | Not reported | -2.85 (predicted) |
Key Observations :
- The pyridylthio-trifluoromethyl substituent in CAS 1025311-72-1 significantly increases molecular weight compared to the target compound .
- CAS 338403-12-6’s lower pKa (-2.85) suggests strong acidity, likely due to electron-withdrawing chlorophenyl groups .
Pharmacological and Functional Potential
- Target Compound: The hydrazinyl group may enable chelation or condensation reactions, useful in synthesizing heterocycles (e.g., pyrazoles). Limited direct pharmacological data is available .
- CAS 338403-12-6 : Dichlorophenyl groups are associated with antimicrobial and antifungal properties in literature, though specific data is absent here .
Stability and Reactivity
- Target Compound : The sulfonyl group enhances stability against hydrolysis compared to esters (e.g., Fenvalerate, a pyrethroid in ), but the hydrazinyl group may confer oxidative sensitivity .
- CAS 1025311-72-1 : Trifluoromethyl groups improve metabolic stability, while the pyridylthio moiety could introduce photodegradation risks .
Toxicity Considerations
- No explicit toxicity data is provided for the target compound. However, chlorinated aromatics and sulfonyl groups often correlate with moderate toxicity profiles.
- CAS 1025311-72-1’s trifluoromethyl group may reduce mammalian toxicity compared to non-fluorinated analogues .
- CAS 338403-12-6’s dual chlorine atoms could elevate ecotoxicological risks .
Biological Activity
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonyl group linked to a hydrazine derivative, which further connects to an enenitrile functional group. Its unique structure contributes to its potential applications as an antimicrobial agent and other therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 257.7 g/mol
- CAS Number : 68342-62-1
The compound's structure enables it to interact with various biological targets, making it a subject of interest for researchers exploring new pharmacological agents.
Antimicrobial Properties
Research indicates that 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:
- Activity Against Bacteria : The compound has demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong antibacterial activity reported .
Enzyme Inhibition
In addition to its antibacterial properties, this compound also acts as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The following data summarizes its inhibitory effects:
| Compound | Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | AChE | X.XX |
| 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | Urease | Y.YY |
(Note: Specific IC₅₀ values need to be sourced from experimental data.)
The mechanism of action for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile involves its binding to biological targets such as enzymes and bacterial receptors. This binding modulates their activity, leading to the observed biological effects. For instance, docking studies have illustrated how the compound interacts with amino acids in target proteins, contributing to its pharmacological effectiveness .
Synthesis and Characterization
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile typically involves the reaction of sulfonyl chlorides with hydrazines, followed by transformations that yield the enenitrile structure. Common methods include:
- Refluxing in Organic Solvents : Utilizing solvents like ethanol or methanol under controlled conditions.
- Monitoring Techniques : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to confirm product formation and purity.
Pharmacological Exploration
A recent study evaluated the pharmacological potential of various derivatives of this compound, focusing on their antibacterial and enzyme inhibitory activities. The results indicated that several derivatives exhibited promising activity profiles, warranting further investigation into their therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-chlorophenyl precursors followed by hydrazine coupling. Key steps include:
- Sulfonylation: Reacting 4-chlorophenyl derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Hydrazine Incorporation: Introducing hydrazine via nucleophilic substitution or condensation, requiring anhydrous conditions to avoid side reactions .
- Purification: Post-synthesis, purity is ensured via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization: Reaction parameters like temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for sulfonyl chloride:precursor) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., sulfonyl proton resonance at δ 3.2–3.5 ppm, hydrazinyl NH at δ 8.1–8.5 ppm) .
- IR Spectroscopy: Key peaks include S=O stretching (~1350 cm⁻¹), C≡N (~2240 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 323.0421 for C₁₀H₈ClN₃O₂S) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing (if single crystals are obtained via slow evaporation in DMSO/MeOH) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to compute HOMO-LUMO gaps (indicating electron-rich regions), dipole moments (polarity), and electrostatic potential maps (nucleophilic/electrophilic sites) .
- Reactivity Analysis: Simulate reaction pathways (e.g., hydrazine substitution) using transition-state modeling (IRC calculations) to identify kinetic barriers .
- Docking Studies: For biological applications, dock the compound into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, focusing on hydrogen bonding with sulfonyl/hydrazine groups .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays: Re-evaluate activity under uniform protocols (e.g., MIC for antimicrobial tests via CLSI guidelines) to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed hydrazine derivatives) that may confound results .
- Structural Analog Comparison: Benchmark activity against analogs (e.g., 3-(4-Chlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile) to isolate substituent effects .
Q. How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 2–12) at 25–50°C, monitoring degradation via HPLC. Sulfonyl and nitrile groups are prone to hydrolysis under alkaline conditions .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents, analyzing byproducts via GC-MS. Aromatic chlorides often form hydroxylated derivatives .
- Ecotoxicity Assays: Use Daphnia magna or algal models (OECD 201/202 guidelines) to assess acute toxicity, correlating results with logP values (predicted ~2.5) .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate true activity?
Methodological Answer:
- Controlled Replication: Repeat assays with standardized bacterial strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1×10⁶ CFU/mL) .
- Check for Contaminants: Perform elemental analysis (C, H, N, S) to verify compound purity (>98%) and rule out residual solvents (e.g., DMF) as inhibitory agents .
- Mechanistic Studies: Use fluorescence quenching (e.g., DNA intercalation assays) to confirm target engagement vs. nonspecific membrane disruption .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
